4-Bromo-3,3,4,4-tetrafluorobutane-1-thiol
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Overview
Description
4-Bromo-3,3,4,4-tetrafluorobutane-1-thiol is an organosulfur compound with the molecular formula C4H5BrF4S. This compound is characterized by the presence of bromine, fluorine, and sulfur atoms, which contribute to its unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutane-1-thiol typically involves the reaction of 3,3,4,4-tetrafluorobutane-1-thiol with bromine in the presence of a base such as sodium carbonate. The reaction is carried out under controlled conditions to ensure the selective bromination of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3,3,4,4-tetrafluorobutane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The bromine and fluorine atoms contribute to the compound’s reactivity and specificity in these interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,3,4,4-tetrafluoro-1-butanol: Similar in structure but contains a hydroxyl group instead of a thiol group.
3,3,4,4-Tetrafluorobutane-1-thiol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
4-Bromo-3,3,4,4-tetrafluorobutane-1-thiol is unique due to the combination of bromine, fluorine, and thiol groups in its structure. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
4-bromo-3,3,4,4-tetrafluorobutane-1-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF4S/c5-4(8,9)3(6,7)1-2-10/h10H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOYRGQVSUWLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(F)(F)Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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